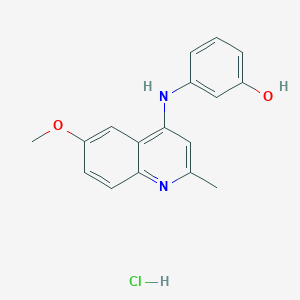

3-((6-Methoxy-2-methylquinolin-4-yl)amino)phenol hydrochloride

説明

3-((6-Methoxy-2-methylquinolin-4-yl)amino)phenol hydrochloride is a quinoline-derived compound featuring a methoxy group at position 6, a methyl group at position 2, and a 3-hydroxyphenylamino substituent at position 4 of the quinoline core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. The compound is classified as a secondary amine and was previously available through CymitQuimica (Ref: 10-F612107) but is now discontinued .

特性

IUPAC Name |

3-[(6-methoxy-2-methylquinolin-4-yl)amino]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2.ClH/c1-11-8-17(19-12-4-3-5-13(20)9-12)15-10-14(21-2)6-7-16(15)18-11;/h3-10,20H,1-2H3,(H,18,19);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOMHXRIBMKQOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=CC=C3)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-((6-Methoxy-2-methylquinolin-4-yl)amino)phenol hydrochloride (CAS 1030018-99-5) is a quinoline derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth examination of its biological activity, including its antibacterial, antifungal, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

3-((6-Methoxy-2-methylquinolin-4-yl)amino)phenol hydrochloride is characterized by the following chemical formula:

The molecular structure includes a quinoline moiety, which is often associated with various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Weight | 320.78 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinoline derivatives. In vitro evaluations have shown that compounds similar to 3-((6-Methoxy-2-methylquinolin-4-yl)amino)phenol hydrochloride exhibit significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial properties of quinoline derivatives, it was found that several compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The effectiveness of these compounds was compared to standard antibiotics like ciprofloxacin, which had a MIC of 2 µg/mL .

Antifungal Activity

The antifungal properties of this compound have also been investigated. Quinoline derivatives have shown promise against various fungal pathogens.

Research Findings

In a comparative study, compounds related to 3-((6-Methoxy-2-methylquinolin-4-yl)amino)phenol hydrochloride exhibited antifungal activity with MIC values comparable to established antifungal agents .

Antioxidant Activity

Antioxidant activity is another area where this compound shows potential. The presence of methoxy groups in the structure may enhance its ability to scavenge free radicals.

Experimental Results

In vitro assays demonstrated that quinoline derivatives possess significant antioxidant properties, with some compounds showing IC50 values lower than those of common antioxidants like ascorbic acid .

The mechanisms underlying the biological activities of 3-((6-Methoxy-2-methylquinolin-4-yl)amino)phenol hydrochloride are linked to its ability to interact with specific biological targets:

- Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.

- Fungal Inhibition : Similar mechanisms are proposed for antifungal activity, potentially involving disruption of ergosterol biosynthesis.

- Antioxidant Mechanism : The methoxy groups likely contribute to electron donation, neutralizing free radicals and reducing oxidative stress.

類似化合物との比較

Table 1: Structural Features of Key Quinoline Derivatives

Key Observations :

- Substituent Effects: The target compound’s 6-methoxy and 2-methyl groups likely enhance lipophilicity compared to halogenated analogs (e.g., 7-Cl in ). The phenol group improves hydrogen-bonding capacity, influencing solubility and target interactions.

- Hydrochloride Salts : All listed compounds are hydrochloride salts, improving aqueous solubility—critical for drug formulation. For example, nilotinib hydrochloride () emphasizes the role of salt forms in stability and bioavailability .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

*Calculated based on inferred formula.

Key Observations :

- Solubility : Hydrochloride salts generally improve water solubility, as seen in nilotinib hydrochloride’s formulation advantages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。